rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans
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Overview
Description
rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a carboxylic acid group on a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring through cyclization reactions.
Functional Group Introduction: The amino and hydroxyl groups are introduced through specific reactions such as amination and hydroxylation.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The amino group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-3-[(1R,3S)-3-aminocyclobutyl]propanoic acid hydrochloride
- rac-(1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride
Uniqueness
rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans is unique due to its specific arrangement of functional groups on the cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H12ClNO3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
1-amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-6(5(9)10)2-1-4(8)3-6;/h4,8H,1-3,7H2,(H,9,10);1H |
InChI Key |
FPTVMHLJOPHNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1O)(C(=O)O)N.Cl |
Origin of Product |
United States |
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